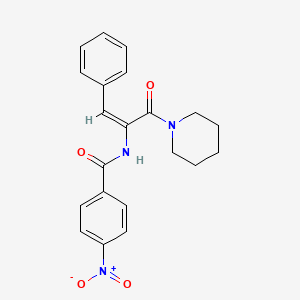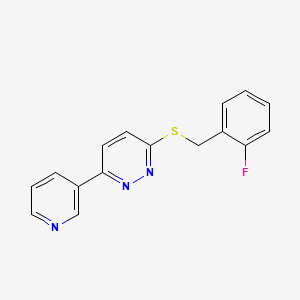![molecular formula C19H18FN3O3 B2770825 N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-(propanoylamino)benzamide CAS No. 2248659-96-1](/img/structure/B2770825.png)
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-(propanoylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-(propanoylamino)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-(propanoylamino)benzamide is not fully understood. However, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are responsible for inflammation and pain in the body. By inhibiting COX-2, N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-(propanoylamino)benzamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-(propanoylamino)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation and pain. The compound has also been shown to induce apoptosis in cancer cells, which leads to their death. Additionally, N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-(propanoylamino)benzamide has been shown to reduce amyloid-beta (Aβ) accumulation in Alzheimer's disease, which is thought to contribute to the disease's pathogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-(propanoylamino)benzamide has several advantages and limitations for lab experiments. The compound has been shown to have potent anti-inflammatory and anti-cancer properties, making it a promising therapeutic agent. However, the compound's synthesis is complex, and it may not be cost-effective to produce in large quantities. Additionally, the compound's mechanism of action is not fully understood, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-(propanoylamino)benzamide. One direction is to further investigate the compound's mechanism of action to better understand its therapeutic potential. Another direction is to study the compound's effects on other diseases, such as diabetes and cardiovascular disease. Additionally, future studies could focus on optimizing the compound's synthesis to make it more cost-effective to produce. Finally, the compound's potential as a drug delivery system could also be explored.
Synthesemethoden
The synthesis of N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-(propanoylamino)benzamide involves a multi-step process. The first step involves the reaction of 4-fluorophenylacetic acid with oxalyl chloride to form 4-fluorophenylacetyl chloride. The second step involves the reaction of 4-fluorophenylacetyl chloride with N-Boc-3-aminomethylpyrrolidine to form N-Boc-4-fluorophenylacetyl-3-aminomethylpyrrolidine. The third step involves the reaction of N-Boc-4-fluorophenylacetyl-3-aminomethylpyrrolidine with benzoyl chloride to form N-Boc-4-fluorophenylacetyl-3-benzoylamino-methylpyrrolidine. The final step involves the deprotection of N-Boc-4-fluorophenylacetyl-3-benzoylamino-methylpyrrolidine to form N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-(propanoylamino)benzamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-(propanoylamino)benzamide has been studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. The compound has been studied for its potential in treating diseases such as arthritis, cancer, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-3-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-2-17(24)21-14-5-3-4-12(10-14)18(25)22-16-11-23(19(16)26)15-8-6-13(20)7-9-15/h3-10,16H,2,11H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNTOGUJROGCBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2CN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Fluorophenyl)methyl]guanidine hydrochloride](/img/structure/B2770742.png)

![N-[[2-(3-Methylphenoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2770744.png)
![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2770748.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2770750.png)

![Tert-butyl 6-[(prop-2-enoylamino)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2770754.png)

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2770758.png)
![Ethyl 5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2770762.png)


![3-Benzyl-2-[(4-chlorophenyl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2770765.png)